1-[(4-ethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
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Description
“1-Acetyl-4-(4-hydroxyphenyl)piperazine” is a compound with the empirical formula C12H15N3O3 and a molecular weight of 249.27 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis process of 1-acetyl-4-(4-hydroxyphenyl)piperazine involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide . This method has a high product yield and purity .Molecular Structure Analysis
The SMILES string for this compound isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O
. The InChI key is QUZMCJMGHMRZHA-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The compound is a solid . It has a density of 1.1115 (rough estimate), a melting point of 180-185 °C (lit.), a boiling point of 361.21°C (rough estimate), and a solubility of 4.3 g/L (20 ºC) .Safety and Hazards
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-16-3-9-19(10-4-16)27-15-20(24)22-13-11-21(12-14-22)17-5-7-18(8-6-17)23(25)26/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYRTFCSXWRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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